molecular formula C14H17N3OS B1275706 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667413-38-9

4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1275706
CAS No.: 667413-38-9
M. Wt: 275.37 g/mol
InChI Key: CFZKYSQSJFABLU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with 3,5-dimethylphenoxyacetic acid hydrazide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical properties. These complexes can interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-[(3,5-dimethylphenyl)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-one

Uniqueness

4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the presence of both an allyl group and a 3,5-dimethylphenoxy group.

Properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-5-17-13(15-16-14(17)19)9-18-12-7-10(2)6-11(3)8-12/h4,6-8H,1,5,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZKYSQSJFABLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=NNC(=S)N2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397581
Record name 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667413-38-9
Record name 4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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